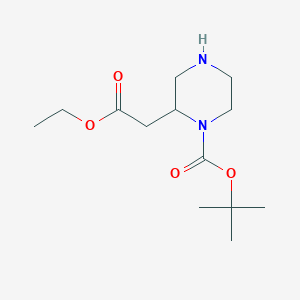

tert-Butyl2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17472421

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H24N2O4 |

|---|---|

| Molecular Weight | 272.34 g/mol |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-14-6-7-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |

| Standard InChI Key | BYKNFCFZIWMFDF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1CNCCN1C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a piperazine ring substituted at the 2-position with a 2-ethoxy-2-oxoethyl group and at the 1-position with a Boc protecting group. The molecular formula C₁₃H₂₄N₂O₄ corresponds to a molecular weight of 272.34 g/mol. Key functional groups include:

-

Boc group: Provides steric protection for the piperazine nitrogen, enhancing stability during synthetic procedures.

-

Ethoxy-oxoethyl side chain: Introduces an ester moiety, enabling further functionalization via hydrolysis or transesterification.

The IUPAC name, tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, reflects these substituents systematically.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:

-

¹H NMR: The tert-butyl group appears as a singlet at δ 1.4 ppm (9H), while the ethoxy methylene protons resonate as a quartet at δ 4.1 ppm (2H). Piperazine ring protons exhibit multiplet signals between δ 2.5–3.5 ppm.

-

¹³C NMR: Carbonyl carbons (Boc and ester) resonate at δ 165–175 ppm, with the piperazine carbons observed between δ 40–55 ppm.

X-ray crystallography confirms the planar geometry of the piperazine ring and the staggered conformation of the ethoxy group.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step protocol:

-

Boc Protection: Piperazine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions (triethylamine) to yield Boc-protected piperazine.

-

Alkylation: The secondary amine of Boc-piperazine undergoes nucleophilic substitution with ethyl bromoacetate, facilitated by a polar aprotic solvent (e.g., dimethylformamide) and a mild base (e.g., potassium carbonate).

Reaction yields exceed 80% under optimized conditions (room temperature, 12–24 hours).

Comparative Analysis with Analogues

Replacing the ethoxy group with methoxy (as in tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate) reduces molecular weight to 258.31 g/mol but increases hydrophobicity (logP = 1.24 vs. 1.24 for the ethoxy variant) . The ethoxy derivative’s enhanced solubility in polar solvents (e.g., ethanol, acetone) makes it preferable for solution-phase reactions.

Reactivity and Functionalization

Key Chemical Reactions

-

Hydrolysis: The ethoxy ester undergoes saponification with aqueous NaOH to yield a carboxylic acid, enabling peptide coupling.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, a precursor for alkylating agents.

-

Oxidation: Treatment with potassium permanganate (KMnO₄) oxidizes the piperazine ring’s nitrogen atoms, forming N-oxide derivatives.

Applications in Drug Discovery

The compound serves as a building block for:

-

Anticancer agents: Piperazine cores are prevalent in kinase inhibitors (e.g., imatinib analogs).

-

Antimicrobials: Thiazole-containing derivatives (e.g., tert-butyl 4-(2-oxo-2-(thiazol-2-yl)ethyl)piperazine-1-carboxylate) exhibit activity against Gram-positive bacteria.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.34 g/mol | |

| logP | 1.24 | |

| Solubility (H₂O) | 2.1 mg/mL | |

| Melting Point | 98–102°C | |

| Hydrogen Bond Acceptors | 8 |

The compound’s moderate logP indicates balanced lipophilicity, suitable for membrane permeability in drug candidates .

Industrial and Research Applications

Pharmaceutical Intermediates

The Boc group’s orthogonal protection strategy allows sequential functionalization of piperazine, critical for synthesizing polypharmacological agents.

Material Science

Piperazine derivatives are explored as ligands in metal-organic frameworks (MOFs), leveraging their nitrogen-rich coordination sites.

Future Directions

-

SAR Studies: Systematic modification of the ethoxy group to optimize bioactivity.

-

Process Optimization: Developing continuous-flow synthesis to enhance scalability.

-

Toxicological Profiling: Assessing long-term stability and metabolite formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume